5-Bromo-2-(isopentyloxy)benzoic acid
Description
Overview of Benzoic Acid Derivatives as Scaffolds in Organic Synthesis
Benzoic acid and its derivatives are fundamental scaffolds in the realm of organic synthesis. Their utility stems from the reactivity of the carboxylic acid group, which can be readily transformed into a variety of other functional groups such as esters, amides, and acid halides. This versatility allows for the construction of more complex molecular architectures. Furthermore, the aromatic ring of benzoic acid can be substituted with various functional groups, which can influence the electronic properties and reactivity of the molecule, as well as provide points for further chemical modification. This adaptability makes benzoic acid derivatives invaluable starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials.
Significance of Halogenated and Alkoxy-Substituted Benzoic Acids in Academic Research
The introduction of halogen atoms and alkoxy groups onto the benzoic acid scaffold significantly broadens its chemical space and potential applications. Halogenated benzoic acids are of particular interest due to the unique properties imparted by the halogen substituent. Halogens can act as directing groups in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. They can also participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Alkoxy-substituted benzoic acids are also of great importance, particularly in medicinal chemistry. The alkoxy group can enhance the lipophilicity of a molecule, which can improve its absorption and distribution in biological systems. Additionally, the oxygen atom of the alkoxy group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, leading to enhanced biological activity. The combination of both halogen and alkoxy substituents on a benzoic acid ring, as seen in 5-Bromo-2-(isopentyloxy)benzoic acid, creates a multifunctional scaffold with a unique set of properties for investigation.
Positioning of this compound within Current Chemical Research Paradigms
This compound is a disubstituted benzoic acid that features both a bromine atom at the 5-position and an isopentyloxy group at the 2-position of the benzene (B151609) ring. This specific arrangement of substituents makes it a molecule of interest within several current chemical research paradigms.
The presence of the bromine atom makes this compound a potential substrate for cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position. This could be utilized in the synthesis of complex molecules with potential applications in medicinal chemistry or materials science. For instance, similar bromo-substituted benzoic acid derivatives serve as key intermediates in the synthesis of various pharmaceuticals.
The isopentyloxy group, a five-carbon branched alkyl ether, can influence the molecule's physical properties, such as its solubility and lipophilicity. In the context of medicinal chemistry, such modifications are often explored to optimize the pharmacokinetic properties of a drug candidate.
While specific, in-depth research focusing solely on this compound is not widely available in the public domain, its structural motifs suggest its potential as a valuable intermediate in synthetic and medicinal chemistry research. Its synthesis would likely involve the Williamson ether synthesis, a common method for forming ethers, by reacting a precursor like 5-bromosalicylic acid with an isopentyl halide.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60783-95-1 | sigmaaldrich.com |
| Molecular Formula | C12H15BrO3 | sigmaaldrich.com |
| Molecular Weight | 287.15 g/mol | sigmaaldrich.com |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data of this compound
| Technique | Data | Source |
| ¹H NMR | Data not available in research literature | |
| ¹³C NMR | Data not available in research literature | |
| Infrared (IR) | Data not available in research literature | |
| Mass Spectrometry | Data not available in research literature |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(3-methylbutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXUQTPGYAHSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Isopentyloxy Benzoic Acid
Retrosynthetic Analysis of 5-Bromo-2-(isopentyloxy)benzoic acid
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two plausible synthetic routes. The first involves the disconnection of the C-Br bond, suggesting a late-stage bromination of an etherified precursor. The second approach disconnects the ether bond, pointing towards the etherification of a brominated salicylic (B10762653) acid derivative.
Route A: Late-Stage Bromination
This route involves the initial synthesis of 2-(isopentyloxy)benzoic acid followed by regioselective bromination at the 5-position. The key challenge in this approach is controlling the regioselectivity of the bromination on an activated benzene (B151609) ring.
Route B: Early-Stage Bromination
Alternatively, the synthesis can commence with the bromination of a salicylic acid derivative, followed by the introduction of the isopentyloxy group via a Williamson ether synthesis. This route leverages the well-established chemistry of salicylic acid and its derivatives.
Strategic Approaches to the Regioselective Synthesis of this compound
The successful synthesis of this compound hinges on the effective control of regioselectivity during the introduction of the bromine atom and the isopentyloxy group.
Halogenation Strategies for Benzoic Acid Core
The introduction of a bromine atom at the 5-position of a 2-alkoxybenzoic acid can be achieved through electrophilic aromatic substitution. The alkoxy group at the 2-position is an ortho-, para-director. Since the ortho position is sterically hindered, the para-position (C5) is the favored site for bromination.
A common method for the bromination of activated aromatic rings is the use of bromine in a suitable solvent, such as acetic acid. chemicalbook.com The reaction of 2-ethoxybenzoic acid with bromine in acetic acid at room temperature has been reported to yield the desired 5-bromo-2-ethoxybenzoic acid in high yield. chemicalbook.com This suggests that a similar strategy can be applied to 2-(isopentyloxy)benzoic acid. Another effective brominating agent is N-bromosuccinimide (NBS) in the presence of an acid catalyst. google.com
For the synthesis of the precursor 5-bromosalicylic acid, direct bromination of salicylic acid can be employed. However, this reaction can sometimes lead to a mixture of products. A more controlled approach involves the use of a protecting group for the carboxylic acid, such as forming a methyl ester, prior to bromination.
Introduction of the Isopentyloxy Moiety via Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the formation of ethers. byjus.commasterorganicchemistry.comfrancis-press.comwikipedia.orgyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a 5-bromosalicylate derivative with an isopentyl halide.
The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). byjus.com The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) being preferred as they can solvate the cation and enhance the nucleophilicity of the alkoxide. byjus.com The reaction temperature typically ranges from 50-100 °C. byjus.com
Isopentyl bromide or isopentyl iodide would be suitable alkylating agents for this transformation. Primary alkyl halides are preferred for the Williamson ether synthesis to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org
Carboxylic Acid Functionalization and Protecting Group Strategies
A key consideration in the synthesis of this compound is whether to protect the carboxylic acid functionality. The acidic proton of the carboxylic acid can interfere with the basic conditions of the Williamson ether synthesis. Therefore, it is often advantageous to protect the carboxylic acid as an ester, typically a methyl or ethyl ester, before carrying out the etherification.
The ester can be formed through Fischer esterification, reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. After the etherification step, the ester can be readily hydrolyzed back to the carboxylic acid under basic conditions, for example, using sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.
However, it is also possible to perform the Williamson ether synthesis directly on the unprotected 5-bromosalicylic acid by using a sufficient amount of base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. The resulting dianion can then react with the isopentyl halide. This approach, while potentially more atom-economical, may require more careful optimization of reaction conditions.
Multi-Step Reaction Sequences and Optimization for the Preparation of this compound
Based on the strategic approaches discussed, a plausible and efficient multi-step synthesis of this compound is outlined below. This route proceeds via the initial bromination of salicylic acid, followed by esterification, etherification, and final hydrolysis.
Step 1: Bromination of Salicylic Acid Salicylic acid is brominated to yield 5-bromosalicylic acid.
Step 2: Esterification of 5-Bromosalicylic Acid 5-Bromosalicylic acid is converted to its methyl ester, methyl 5-bromosalicylate, to protect the carboxylic acid group.
Step 3: Williamson Ether Synthesis Methyl 5-bromosalicylate is reacted with isopentyl bromide in the presence of a base to form methyl 5-bromo-2-(isopentyloxy)benzoate.
Step 4: Hydrolysis The methyl ester is hydrolyzed to afford the final product, this compound.
Development of Efficient Reaction Conditions (e.g., Temperature, Solvent, Catalyst Selection)
For the Williamson Ether Synthesis step, the following conditions can be considered:
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | K₂CO₃ is a milder and less hazardous base, while NaH is a stronger base that can ensure complete deprotonation. byjus.com |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents that effectively solvate the counter-ion and promote the Sₙ2 reaction. byjus.com |
| Alkylating Agent | Isopentyl Bromide | A primary alkyl halide that is less prone to elimination side reactions. masterorganicchemistry.comwikipedia.org |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. byjus.com |
| Reaction Time | 1 - 8 hours | Typically sufficient for the reaction to reach completion, monitored by techniques like TLC. byjus.com |
For the bromination and hydrolysis steps, established literature procedures for similar substrates can be adapted and optimized. For instance, the bromination of 2-alkoxybenzoic acids has been shown to be effective using bromine in acetic acid at room temperature. chemicalbook.com The hydrolysis of the ester is typically achieved with a strong base like NaOH in an aqueous/organic solvent mixture.
The final product can be purified by recrystallization from a suitable solvent system, which may include mixtures of alcohols and water or hydrocarbon solvents. google.com
Yield Enhancement and Purity Improvement Techniques
Optimizing the yield and purity of this compound hinges on the careful control of reaction parameters in its synthetic steps, primarily the Williamson ether synthesis, and robust purification methods.
The Williamson ether synthesis, a classic and versatile method for forming ethers, is widely used in industrial applications, including the synthesis of pharmaceutical intermediates. rsc.orgfrancis-press.commasterorganicchemistry.com In a likely synthetic route, 5-bromo-2-hydroxybenzoic acid is reacted with an isopentyl halide (e.g., isopentyl bromide) in the presence of a base to form the desired ether. To enhance the yield of this SN2 reaction, several factors can be optimized. The choice of a strong base is crucial for the complete deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. The reaction rate can be further accelerated through the use of microwave irradiation, which often leads to shorter reaction times and improved yields. numberanalytics.comsid.ir Additionally, phase transfer catalysts can be employed to improve reaction efficiency, particularly in biphasic systems. numberanalytics.com
Purification of the final product is essential for removing unreacted starting materials, reagents, and any side products. A common and effective technique for purifying solid crystalline compounds like benzoic acid derivatives is recrystallization. google.com The crude product, obtained after an aqueous work-up involving acidification to precipitate the carboxylic acid followed by extraction into an organic solvent, can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. chemicalbook.com For instance, a patented process for a similar compound involves extraction with toluene (B28343) followed by crystallization from hexane (B92381) and centrifugation to isolate the pure product. google.com In cases where recrystallization is insufficient to remove all impurities, column chromatography can be utilized as a more rigorous purification method. nih.gov
Table 1: Factors for Yield and Purity Enhancement
| Parameter | Technique/Factor | Rationale |
|---|---|---|
| Reaction Rate | Microwave-Assisted Synthesis | Accelerates reaction, potentially reducing side reactions and increasing throughput. numberanalytics.comsid.ir |
| Nucleophilicity | Choice of Strong Base (e.g., NaOH, K₂CO₃) | Ensures complete formation of the reactive phenoxide ion for the ether synthesis. |
| Mass Transfer | Phase Transfer Catalyst (PTC) | Facilitates the reaction between reactants in different phases, improving reaction efficiency. numberanalytics.com |
| Final Purification | Recrystallization | Effective method for purifying solid crystalline products by removing soluble impurities. google.com |
| Work-up | Acidification & Extraction | Isolates the carboxylic acid product from the reaction mixture. chemicalbook.com |
| High-Purity Isolation | Column Chromatography | Separates the desired product from closely related impurities based on polarity. nih.gov |
Control of Isomeric Impurities
The generation of a pure, single isomer of this compound is highly dependent on achieving regiochemical control during the electrophilic bromination step. The substitution pattern on the aromatic ring is dictated by the directing effects of the functional groups already present.
In the synthesis of the target molecule, the most logical precursor to undergo bromination is 2-(isopentyloxy)benzoic acid. On this ring, there are two directing groups:
An isopentyloxy group (-OR) , which is a powerful activating, ortho, para-directing group.
A carboxylic acid group (-COOH) , which is a deactivating, meta-directing group.
The potent activating and directing effect of the alkoxy group overwhelmingly governs the position of electrophilic attack. The ortho position relative to the alkoxy group is sterically hindered by the adjacent carboxylic acid. Therefore, the incoming electrophile (Br⁺) is strongly directed to the para position, which is the C5 position of the ring. This high degree of regioselectivity means that the formation of other isomers, such as 3-bromo or 4-bromo derivatives, is significantly minimized. wku.edunih.gov
To further enhance this selectivity and prevent over-bromination (polybromination), specific brominating agents are often preferred over molecular bromine (Br₂). researchgate.net Reagents such as N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB) are known for providing milder reaction conditions and improved regioselectivity in the bromination of activated aromatic systems. nih.govnih.gov The use of such reagents is a key strategy for controlling the formation of isomeric impurities from the outset.
Table 2: Isomer Control Strategies
| Potential Impurity | Formation Pathway | Control Strategy |
|---|---|---|
| 3-Bromo Isomer | Bromination at the position meta to the -OR group. | Unlikely due to the strong ortho, para-directing nature of the alkoxy group. |
| 4-Bromo Isomer | Bromination at the position ortho to the -OR group. | Minimized due to steric hindrance from the adjacent -COOH group. |
| Dibromo Products | Over-bromination of the activated ring. | Use of mild and selective brominating agents like NBS or TBATB; control of stoichiometry. wku.edunih.gov |
Scalable Synthetic Approaches and Process Chemistry Considerations
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of safety, efficiency, and cost. Both the Williamson ether synthesis and the aromatic bromination steps are well-established industrial reactions, but their scale-up presents specific challenges. rsc.orgresearchgate.net
For the Williamson ether synthesis, factors such as efficient heat transfer, management of reaction exotherms, and the handling of bulk quantities of solvents and bases are critical. Tandem processes, where the reactive phenoxide is generated and used in situ without isolation, can improve process efficiency and are suitable for large-scale applications. sid.ir
The work-up procedure must also be optimized for large-scale operation. This includes efficient phase separations, solvent recovery and recycling, and product isolation through crystallization and filtration using industrial equipment like centrifuges. A patent for a related compound details a scalable process involving reaction in toluene, followed by filtration, crystallization from hexane, and centrifugation to yield a high-purity product on a 70 kg scale. google.comresearchgate.net
Table 3: Scalable Process Chemistry Considerations
| Process Stage | Consideration | Scalable Approach |
|---|---|---|
| Ether Synthesis | Reagent Handling | Use of tandem processes to avoid isolation of intermediates. sid.ir |
| Bromination | Safety | In-situ generation of bromine in a continuous flow reactor to avoid handling bulk Br₂. nih.govnih.gov |
| Temperature Control | Heat Management | Use of jacketed reactors with precise temperature control to manage reaction exotherms. |
| Product Isolation | Efficiency & Purity | Large-scale crystallization with controlled cooling profiles, followed by centrifugation. google.com |
| Solvent Use | Cost & Environment | Implementation of solvent recovery and recycling systems. |
Green Chemistry Principles Applied to the Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer reagents, and improving energy efficiency.
For the Williamson ether synthesis , several green innovations have been developed. A significant advancement is the use of water as a solvent, which is made possible by micellar catalysis. Surfactants form micelles that can create a pseudo-organic environment, enabling the reaction between water-insoluble substrates. researchgate.net Other approaches include the use of catalysts derived from renewable resources, such as banana peel ash, and the implementation of microwave-assisted, solvent-free reactions, which reduce energy consumption and eliminate the need for volatile organic solvents. benthamscience.comtandfonline.com
In the bromination step , a primary green objective is to replace or reduce the use of hazardous molecular bromine. acsgcipr.org This can be achieved by using less hazardous reagents like N-bromosuccinimide (NBS), which is a solid and easier to handle, or by generating bromine in situ from bromide salts. nih.govwordpress.com The latter approach, especially when coupled with flow chemistry, exemplifies a safer and more sustainable process. The choice of solvent is also critical; replacing chlorinated solvents like carbon tetrachloride with more environmentally benign alternatives is a key consideration. acsgcipr.orgresearchgate.net
Table 4: Application of Green Chemistry Principles
| Principle | Conventional Method | Green Alternative |
|---|---|---|
| Safer Solvents | Organic solvents (e.g., DMF, acetonitrile) for ether synthesis. | Water with surfactant (micellar catalysis); solvent-free conditions. researchgate.nettandfonline.com |
| Safer Reagents | Molecular bromine (Br₂) for bromination. | N-bromosuccinimide (NBS); in situ generation of Br₂ from NaOCl/HBr. nih.govwordpress.com |
| Energy Efficiency | Conventional heating over long periods. | Microwave-assisted synthesis to reduce reaction times and energy input. numberanalytics.combenthamscience.com |
| Renewable Feedstocks | Standard inorganic bases/catalysts. | Catalysts derived from renewable sources like banana peel ash. benthamscience.com |
| Waste Prevention | Use of excess reagents, generation of hazardous waste. | High-yield reactions with stoichiometric reagents; flow chemistry to minimize side products. nih.gov |
| Atom Economy | Inherent production of salt byproducts in Williamson synthesis. | While unavoidable, optimizing yield maximizes the conversion of reactants to the desired product. primescholars.com |
Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 2 Isopentyloxy Benzoic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within 5-Bromo-2-(isopentyloxy)benzoic acid can be determined.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton ortho to the carboxylic acid group (H-6) is expected to be a doublet, while the proton meta to the carboxylic acid and ortho to the bromine atom (H-4) would likely appear as a doublet of doublets. The proton ortho to the isopentyloxy group (H-3) is anticipated to be a doublet.
The isopentyloxy side chain would show a characteristic set of signals. The two protons of the -OCH2- group are expected to appear as a triplet. The adjacent methylene (-CH2-) protons would likely be a multiplet, and the methine (-CH-) proton a multiplet as well. The six protons of the two terminal methyl groups (-CH3) are expected to be a doublet. The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 7.0 - 7.2 | d | 8.0 - 9.0 |
| H-4 | 7.4 - 7.6 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-6 | 7.8 - 8.0 | d | 2.0 - 3.0 |
| -OCH2- | 4.0 - 4.2 | t | 6.0 - 7.0 |
| -CH2- (isopentyl) | 1.7 - 1.9 | m | |
| -CH- (isopentyl) | 1.9 - 2.1 | m | |
| -CH3 (isopentyl) | 0.9 - 1.0 | d | 6.0 - 7.0 |
| -COOH | 10.0 - 13.0 | br s |
d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, br s: broad singlet
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 12 distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The six aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon bearing the bromine atom (C-5) and the carbon attached to the isopentyloxy group (C-2) being significantly influenced by these substituents. The five carbons of the isopentyloxy group will have characteristic chemical shifts in the aliphatic region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C-COOH) | 165 - 170 |
| C-2 (C-O) | 155 - 160 |
| C-3 | 115 - 120 |
| C-4 | 130 - 135 |
| C-5 (C-Br) | 110 - 115 |
| C-6 | 135 - 140 |
| -C=O | 170 - 175 |
| -OCH2- | 65 - 70 |
| -CH2- (isopentyl) | 38 - 42 |
| -CH- (isopentyl) | 24 - 28 |
| -CH3 (isopentyl) | 22 - 25 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent aromatic protons (H-3 and H-4; H-4 and H-6). In the isopentyloxy chain, correlations would be seen between the -OCH2- protons and the adjacent -CH2- protons, which in turn would show a correlation to the -CH- proton, and finally the -CH- proton to the terminal -CH3 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon by correlating the ¹H and ¹³C signals. For example, the signal for the -OCH2- protons would correlate with the signal for the -OCH2- carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of different fragments of the molecule. For instance, a correlation between the -OCH2- protons and the aromatic C-2 carbon would confirm the attachment of the isopentyloxy group to the benzene ring. Correlations from the aromatic protons (H-3, H-4, H-6) to the surrounding aromatic carbons would confirm their positions relative to the substituents.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C12H15BrO3. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). For a closely related compound, Benzoic acid, 5-bromo-2-(pentyloxy)-, the predicted monoisotopic mass for the [M+H]⁺ adduct is 287.02773 Da. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to assess the purity of a sample of this compound and to identify the compound based on its retention time and mass spectrum.
The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (287.16 g/mol ). matrixscientific.com The fragmentation pattern would provide valuable structural information. Key predicted fragmentation pathways would include:
Loss of the isopentyloxy side chain.
Decarboxylation (loss of CO2).
Cleavage of the ether bond.
Loss of a bromine radical.
The resulting fragment ions would provide further confirmation of the structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for monitoring the progress of chemical reactions and verifying the identity and purity of the final product, this compound. This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry.
In a typical synthesis, such as the Williamson ether synthesis between 5-bromosalicylic acid and an isopentylic halide, LC-MS can be used to track the consumption of reactants and the formation of the desired product in near real-time. Small aliquots of the reaction mixture are periodically injected into the LC-MS system. The components are separated on a reverse-phase column, commonly a C18 column, using a gradient elution program with solvents like methanol or acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate) nih.govresearchgate.net.
As the reaction progresses, the peak corresponding to the starting material will decrease in area, while the peak for this compound will increase. The retention time of the product is unique under specific chromatographic conditions, aiding in its identification.
Following separation by LC, the eluent is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, typically in negative ion mode, the benzoic acid derivative is deprotonated to form the [M-H]⁻ ion. The mass analyzer then determines the mass-to-charge ratio (m/z) of this ion. For this compound (molecular formula C₁₂H₁₅BrO₃, molecular weight ~287.16 g/mol ), the expected m/z for the primary ion would be approximately 285.01, accounting for the loss of a proton uni.lu. The presence of bromine would also generate a characteristic isotopic pattern, with a second peak at m/z 287.01 of nearly equal intensity, corresponding to the ⁸¹Br isotope. This distinctive pattern is a key confirmatory feature.
Upon completion of the reaction, LC-MS is used to assess the purity of the final, isolated product. The chromatogram can reveal the presence of any unreacted starting materials or byproducts, while the mass spectrum confirms the molecular weight of the main component.
Table 1: Predicted LC-MS Data for this compound
| Parameter | Predicted Value | Notes |
|---|---|---|
| Ionization Mode | ESI Negative | Typical for carboxylic acids |
| Primary Adduct | [M-H]⁻ | Deprotonated molecule |
| Predicted m/z ([M-H]⁻, ⁷⁹Br) | 285.013 | Corresponds to the lighter bromine isotope |
| Predicted m/z ([M-H]⁻, ⁸¹Br) | 287.011 | Corresponds to the heavier bromine isotope |
| Isotopic Ratio (⁷⁹Br/⁸¹Br) | ~1:1 | Characteristic signature for a monobrominated compound |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display a unique pattern of absorption bands that confirm its structure.
The most prominent feature for a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. Due to strong intermolecular hydrogen bonding, which forms dimeric structures in the solid state, this peak is typically observed over a wide range from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ stmarys-ca.edustmarys-ca.edudocbrown.info. This broad peak often overlaps with the C-H stretching vibrations.
The carbonyl (C=O) stretching vibration of the carboxylic acid group provides a strong, sharp absorption band. For aromatic carboxylic acids, this peak typically appears in the region of 1700 to 1680 cm⁻¹ docbrown.info. Its precise position can be influenced by conjugation with the aromatic ring and hydrogen bonding.
Other key functional groups also give rise to characteristic bands. The isopentyloxy group would be identified by C-H stretching vibrations from its alkyl chain just below 3000 cm⁻¹ and by C-O stretching vibrations from the ether linkage. Aromatic ethers typically show a strong, asymmetric C-O-C stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch between 1075 and 1020 cm⁻¹. The aromatic ring itself produces C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H bending vibrations that can help confirm the substitution pattern stmarys-ca.edu. The C-Br stretch is expected to appear in the fingerprint region, typically below 600 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Broad, Strong |
| 3100 - 3000 | Aromatic (C-H) | Stretch | Medium |
| 2960 - 2850 | Alkyl (C-H) | Stretch | Medium-Strong |
| 1700 - 1680 | Carbonyl (C=O) | Stretch | Strong, Sharp |
| 1600 - 1450 | Aromatic (C=C) | Stretch | Medium |
| 1320 - 1210 | Carboxylic Acid (C-O) | Stretch | Medium |
| 1275 - 1200 | Aryl Ether (C-O) | Asymmetric Stretch | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the solid-state structures of numerous related substituted benzoic acids have been extensively studied, allowing for a confident prediction of its key structural features researchgate.netresearchgate.net.
Substituted benzoic acids almost universally crystallize to form centrosymmetric dimers in the solid state researchgate.net. This structural motif is formed by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This interaction is a highly robust and predictable supramolecular synthon. It is therefore expected that this compound would also exhibit this head-to-head dimeric structure.
The determination of a novel crystal structure for this compound or one of its crystalline derivatives (e.g., salts or co-crystals) would involve growing a suitable single crystal and analyzing its diffraction pattern. The resulting data would provide precise metrics for bond lengths, bond angles, and unit cell parameters, confirming the expected dimeric structure and revealing the subtleties of its crystal packing.
Table 3: Predicted Crystallographic Data and Structural Features
| Parameter | Expected Feature/Value | Basis of Prediction |
|---|---|---|
| Primary Supramolecular Synthon | Centrosymmetric Carboxylic Acid Dimer | Consistent with known benzoic acid crystal structures researchgate.netnih.gov |
| Hydrogen Bonding | O-H···O | Characteristic of carboxylic acid pairs researchgate.net |
| Crystal System | Monoclinic or Triclinic | Common for such organic molecules |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Due to the presence of inversion dimers |
Reactivity and Derivatization Studies of 5 Bromo 2 Isopentyloxy Benzoic Acid
Reactions at the Carboxyl Group of 5-Bromo-2-(isopentyloxy)benzoic acid
The carboxylic acid moiety is a primary site for modifications aimed at altering the compound's physicochemical properties or for coupling with other molecules.
The carboxylic acid group of this compound can be readily converted to a variety of esters. This transformation is fundamental for masking the acidic proton, which can enhance solubility in organic solvents and allow for subsequent reactions that are sensitive to acidic conditions. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.
For example, reaction with methanol in the presence of a catalytic amount of sulfuric acid would yield methyl 5-bromo-2-(isopentyloxy)benzoate. The general scheme for this reaction is as follows:
Reactants: this compound, Alcohol (e.g., Methanol, Ethanol)
Catalyst: Strong acid (e.g., H₂SO₄, HCl)
Conditions: Typically heated to reflux.
Product: Corresponding ester (e.g., Methyl 5-bromo-2-(isopentyloxy)benzoate)
This modification is crucial for preparing intermediates in multi-step syntheses where the acidic proton of the carboxyl group might interfere with subsequent chemical steps.
The carboxyl group can be converted into an amide via reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. These methods are standard in peptide synthesis. nih.gov
The reaction of this compound with an amine (R-NH₂) would proceed as follows:
Activation of the carboxyl group with a coupling agent.
Nucleophilic acyl substitution by the amine to form the corresponding N-substituted 5-bromo-2-(isopentyloxy)benzamide.
This strategy is instrumental in building larger molecular architectures and incorporating the 5-bromo-2-(isopentyloxy)benzoyl scaffold into peptides or other amide-containing target molecules.
The carboxylic acid functional group can be reduced to a primary alcohol, yielding (5-bromo-2-(isopentyloxy)phenyl)methanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective methods are also available. For instance, sodium borohydride (NaBH₄) in the presence of an additive like iodine or bromine can achieve this transformation under less stringent conditions. sci-hub.se A developed method for the direct reduction of benzoic acids using a NaBH₄–Br₂ system in refluxing THF offers a convenient route with satisfactory yields. sci-hub.se
The resulting benzyl alcohol is a versatile intermediate itself. The hydroxyl group can undergo further reactions, such as:
Oxidation back to the aldehyde or carboxylic acid.
Conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.
Etherification to form benzyl ethers.
This reduction significantly expands the synthetic utility of the original scaffold, providing access to a different class of derivatives.
Functional Group Transformations of the Bromine Substituent on this compound
The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. rsc.orgnih.govorganic-chemistry.org The bromine atom of this compound serves as an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or boronate ester to form a biaryl compound. tcichemicals.com Reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would replace the bromine atom with the aryl group from the boronic acid. nih.govresearchgate.net This is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This method introduces an alkynyl substituent at the 5-position of the benzoic acid ring, yielding a 5-alkynyl-2-(isopentyloxy)benzoic acid derivative. researchgate.net This reaction is highly valuable for the synthesis of complex natural products and functional materials.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.org This palladium-catalyzed process results in the formation of a carbon-carbon bond at the bromine-substituted position, attaching a vinyl group to the aromatic ring. researchgate.net
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Potential Product Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 5-Aryl-2-(isopentyloxy)benzoic acid |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 5-(Alkynyl)-2-(isopentyloxy)benzoic acid |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | 5-(Alkenyl)-2-(isopentyloxy)benzoic acid |
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged intermediate (Meisenheimer complex). philadelphia.edu.jo
In the structure of this compound, the isopentyloxy group is electron-donating, and the carboxylic acid group is in the meta position relative to the bromine. A meta-substituent does not provide resonance stabilization for the intermediate, making the molecule relatively inert to the classic addition-elimination SNAr mechanism under standard conditions. philadelphia.edu.jo While reactions with very strong nucleophiles under harsh conditions (high temperature and pressure) might force a substitution, these reactions often lack selectivity and are not commonly employed. Palladium-catalyzed cross-coupling reactions are generally the preferred method for functionalizing the C-Br bond in this type of substrate.
Reductive Debromination Studies
The removal of the bromine atom from the 5-position of the benzoic acid ring is a key transformation that can significantly alter the electronic and steric properties of the molecule. This reductive debromination can be achieved through several established methods, primarily involving catalytic hydrogenation or palladium-catalyzed reactions.
Catalytic hydrogenation is a widely employed method for the dehalogenation of aryl halides. For a substrate like this compound, this would typically involve reaction with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under neutral conditions. The general reaction is presented in Scheme 1. The selectivity of this reaction is a key consideration; under appropriate conditions, the bromo group can be selectively reduced without affecting the carboxylic acid or the aromatic ring. However, more forcing conditions, such as the use of ruthenium catalysts at elevated temperatures and pressures, could lead to the hydrogenation of both the aromatic ring and the carboxylic group.
Scheme 1: General Scheme for Catalytic Hydrogenation of this compound
Br H
| |
/`\ /`\ /`\ /`\
|| C-C=C || || C-C=C ||
C(OOH)-C-C(isopentyloxy)=C-C=C + H2 --(Pd/C)--> C(OOH)-C-C(isopentyloxy)=C-C=C
|| | || || | ||
\` / \`/ \` / \`/
C C
Palladium-catalyzed dehalogenation using a hydride source is another effective method. Reagents like sodium formate or phosphite ligands in the presence of a palladium catalyst can facilitate the reductive cleavage of the carbon-bromine bond. These methods often offer high yields and tolerance to a variety of functional groups. The general reactivity trend for aryl halides in such reactions is I > Br > Cl, making the bromo substituent on the target molecule a suitable candidate for this transformation.
The following table summarizes potential conditions for the reductive debromination of aryl bromides, which could be adapted for this compound.
| Catalyst System | Reagents | Solvent | Temperature | Potential Product |
| Pd/C | H₂ | Ethanol/Methanol | Room Temperature | 2-(isopentyloxy)benzoic acid |
| Pd(OAc)₂ / Phosphite ligand | NaOtBu or Cs₂CO₃ | Organic Solvent | Elevated Temperature | 2-(isopentyloxy)benzoic acid |
| Pd(PPh₃)₄ | Sodium Formate | Aqueous Media | Room Temperature | 2-(isopentyloxy)benzoic acid |
Modifications and Elaboration of the Isopentyloxy Side Chain of this compound
The isopentyloxy side chain offers another avenue for structural modification, including oxidation, reduction, cleavage, and re-etherification.
Oxidation and Reduction Reactions
Oxidation of the isopentyloxy side chain can be challenging without affecting other parts of the molecule. Strong oxidizing agents like chromic acid or potassium permanganate would likely lead to the oxidation of the benzylic position of the alkyl chain, ultimately cleaving it to a carboxylic acid if a benzylic hydrogen is present. However, the isopentyloxy group lacks a benzylic hydrogen directly on the ether-linked carbon, making this type of oxidation less straightforward. Milder, more selective oxidation methods might be employed to introduce hydroxyl groups or other functionalities further down the alkyl chain, though this would require careful selection of reagents.
Reduction of the isopentyloxy group itself is generally not feasible under standard conditions as ethers are quite stable. However, if other reducible functional groups were to be introduced onto the side chain, they could be targeted for reduction.
Cleavage and Re-etherification Strategies
The ether linkage of the isopentyloxy group can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage can occur through either an SN1 or SN2 mechanism depending on the structure of the alkyl group. For the isopentyloxy group, which is a primary ether, the reaction would likely proceed via an SN2 mechanism at the less hindered carbon. This would yield 5-bromo-2-hydroxybenzoic acid and an isopentyl halide as shown in Scheme 2.
Scheme 2: Acidic Cleavage of the Isopentyloxy Group
Br Br
| |
/`\ /`\ /`\ /`\
|| C-C=C || || C-C=C ||
C(OOH)-C-C(O-isopentyl)=C-C=C + HBr --> C(OOH)-C-C(OH)=C-C=C + isopentyl-Br
|| | || || | ||
\` / \`/ \` / \`/
C C
Once the ether is cleaved to the corresponding phenol (5-bromo-2-hydroxybenzoic acid), re-etherification can be accomplished through various methods, such as the Williamson ether synthesis. This would involve deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a different alkyl halide, allowing for the introduction of a wide variety of new ether side chains.
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive bromine atom, makes it a valuable starting material for the synthesis of fused heterocyclic systems. Two prominent examples are the synthesis of benzofurans and quinazolinones.
The synthesis of benzofurans can be envisioned through intramolecular cyclization. For instance, a palladium-copper catalyzed Sonogashira coupling of the bromo position with a terminal alkyne could be followed by an intramolecular cyclization of the resulting ortho-alkynylphenol derivative (formed after cleavage of the isopentyloxy group) to yield a substituted benzofuran. Alternatively, direct cyclization strategies involving the carboxylic acid and the aromatic ring are also known.
A more direct application of this compound is in the synthesis of quinazolinones. Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities. The general synthesis involves the condensation of an anthranilic acid derivative with an appropriate nitrogen-containing reagent. While this compound is not an anthranilic acid itself, it can be converted to one through amination of the bromo position. More commonly, related bromo-anthranilic acids are used as precursors. For example, a synthetic route could involve the reaction of a 2-aminobenzoic acid derivative with an aldehyde or an acid amide. A plausible, albeit multi-step, pathway starting from a related precursor is outlined in Scheme 3, illustrating the formation of a quinazolinone core.
Scheme 3: General Synthetic Scheme for Quinazolinones from an Anthranilic Acid Derivative
NH2 N=C-R'
| |
/`\ /`\ /`\ /`\
|| C-C=C || || C-C=C ||
C(OOH)-C-C(Br)=C-C=C + R'-CHO --> C(OOH)-C-C(Br)=C-C=C --(cyclization)--> Quinazolinone derivative
|| | || || | ||
\` / \`/ \` / \`/
C C
Academic Research Applications and Biological Relevance of 5 Bromo 2 Isopentyloxy Benzoic Acid and Its Derivatives Non Clinical Focus
Design and Synthesis of Novel Analogues of 5-Bromo-2-(isopentyloxy)benzoic acid for Target Identification
The design of novel analogues of this compound is often guided by the goal of identifying and optimizing interactions with specific biological targets. The synthesis of such analogues typically involves multi-step processes, starting from commercially available precursors.
A general synthetic approach to create derivatives of this compound can be extrapolated from established methods for similar benzoic acid compounds. For instance, the synthesis of 5-bromo-2-alkoxybenzoic acids can be achieved through the bromination of a 2-alkoxybenzoic acid precursor. A patent for the production of 5-bromo-2-alkylbenzoic acid describes the reaction of 2-alkylbenzoic acid with bromine in the presence of sulfuric acid. iomcworld.com This suggests a plausible route for synthesizing the core structure.
To introduce the isopentyloxy group, one could start with 5-bromosalicylic acid and perform an etherification reaction using an isopentyl halide. Alternatively, starting with 2-(isopentyloxy)benzoic acid, a bromination step could be employed. The synthesis of related compounds, such as 5-bromo-2-chlorobenzoic acid, has been documented in patents, often involving diazotization of an amino precursor followed by a Sandmeyer-type reaction. bioorganica.com.uaresearchgate.netgoogle.com These established synthetic strategies provide a toolbox for creating a library of this compound analogues with variations at different positions of the benzene (B151609) ring to explore their biological potential. For example, a series of 2,5-substituted benzoic acid derivatives were designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, highlighting the utility of this substitution pattern in drug design. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzoic acid derivatives, SAR studies have provided valuable insights into the key structural features required for interaction with various biological targets.
Elucidation of Key Structural Motifs for Biological Activity
The benzoic acid core is a common scaffold in medicinal chemistry. The carboxyl group is often a key feature, capable of forming important hydrogen bonds or salt bridges with amino acid residues in the active site of enzymes or receptors. iomcworld.com For instance, in the context of anti-sickling properties of benzoic acid derivatives, hydrophilic substituents on the phenyl ring are considered necessary to facilitate binding to polar amino acid residues. iomcworld.comnih.gov The planarity of the benzene ring is also thought to be important for fitting into the binding pockets of target proteins. iomcworld.comnih.gov
Impact of Substituent Variation on Target Interaction and Efficacy
The nature and position of substituents on the benzoic acid ring significantly impact target interaction and efficacy.
The Carboxylic Acid Group: The acidic nature of the carboxyl group allows for ionic interactions and hydrogen bonding, which are often critical for anchoring the molecule to its biological target.
The 2-Alkoxy Group: The isopentyloxy group at the 2-position is a bulky, lipophilic substituent. The length and branching of the alkyl chain can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and its interaction with hydrophobic pockets in the target protein. Studies on other 2-alkoxybenzoic acid derivatives have shown that variations in the alkoxy chain can modulate biological activity. nih.gov For example, a study on α-amylase inhibition by benzoic acid derivatives showed that methoxylation at the 2-position had a negative effect on inhibitory activity. nih.gov
The 5-Bromo Substituent: The bromine atom at the 5-position is an electron-withdrawing group and also contributes to the lipophilicity of the molecule. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. researchgate.net SAR studies on other halophenols have demonstrated their potential as protein tyrosine kinase inhibitors. In some cases, the presence of a bromo substituent has been shown to enhance biological activity. For instance, a bromo-substituted derivative in a series of pyrazole-benzofuran hybrids was found to be a potent α-glucosidase inhibitor. nih.gov
Pharmacophore Modeling and Lead Generation from the this compound Scaffold
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to be biologically active. This information is invaluable for designing new lead compounds.
A pharmacophore model for inhibitors of a specific target can be developed based on the structures of known active compounds. For example, a pharmacophore model for neuraminidase inhibitors was developed based on 22 diverse inhibitors and consisted of five features: one positive ionizable group, one negative ionizable group, one hydrophobic point, and two hydrogen-bond donors. nih.gov Similarly, pharmacophore models have been created to identify novel xanthine (B1682287) oxidase inhibitors from natural product databases. nih.gov
For the this compound scaffold, a pharmacophore model would likely include:
A hydrogen bond acceptor/donor feature corresponding to the carboxylic acid.
A hydrophobic feature representing the isopentyloxy group.
A halogen bond donor or hydrophobic feature for the bromine atom.
This model could then be used to screen virtual compound libraries to identify new molecules with a high probability of being active against a particular target.
Mechanistic Investigations of this compound and Its Analogues at a Molecular Level
Mechanistic studies aim to elucidate how a compound exerts its biological effect at the molecular level. For this compound and its analogues, a key area of investigation is their potential as enzyme inhibitors.
Enzyme Inhibition Studies (e.g., Neuraminidase, Xanthine Oxidase, MIF)
Neuraminidase Inhibition: Neuraminidase is a key enzyme in the life cycle of the influenza virus, making it an attractive target for antiviral drugs. nih.govnih.gov Several studies have reported on the design and synthesis of benzoic acid derivatives as neuraminidase inhibitors. nih.gov These inhibitors often mimic the natural substrate, sialic acid, by presenting a carboxylic acid group that interacts with key residues in the enzyme's active site. The lipophilic side chains on the benzoic acid ring can further enhance binding by occupying hydrophobic pockets within the active site. A study on benzoic acid inhibitors of influenza neuraminidase showed that a compound with an extended substituent at C4 of the benzoic acid ring induced a tilt in the binding orientation to maximize interactions. nih.gov Given its structural features, this compound could be investigated as a potential neuraminidase inhibitor.
Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nuph.edu.ua Elevated levels of uric acid can lead to gout. Several classes of compounds, including benzoic acid derivatives, have been investigated as xanthine oxidase inhibitors. nuph.edu.uanih.govnih.govnih.govmdpi.com The inhibitory activity is often dependent on the substitution pattern of the benzoic acid ring. For instance, a study on pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety found them to be potent xanthine oxidase inhibitors. nuph.edu.ua The presence of a bromine atom on the benzoic acid ring could potentially influence the inhibitory activity against xanthine oxidase.
Macrophage Migration Inhibitory Factor (MIF) Inhibition: Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory diseases. Small molecule inhibitors of MIF's tautomerase activity are being explored as potential therapeutic agents. While there is no direct evidence of this compound inhibiting MIF, the general structural features of some MIF inhibitors share similarities with benzoic acid derivatives. For example, a pharmacophore model for MIF inhibitors was constructed based on a biaryltriazole inhibitor, which included hydrogen bond donor and aromatic features. nih.gov Another study identified a selective small-molecule inhibitor of MIF-2, 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), which contains a carboxylated phenyl group. nih.govnih.govresearchgate.net These findings suggest that the this compound scaffold could be a starting point for designing novel MIF inhibitors.
Ligand-Receptor Binding Assays and Characterization
While specific ligand-receptor binding data for this compound are not extensively documented in publicly available research, the broader class of benzoic acid derivatives has been the subject of numerous binding assays to characterize their interactions with biological targets. These studies provide a framework for understanding how compounds like this compound might be investigated.
Research into analogous structures reveals that benzoic acid derivatives are frequently evaluated for their ability to bind to enzyme active sites and cellular receptors. For instance, docking studies have been performed on 5-acetamido-2-hydroxy benzoic acid derivatives to analyze their binding affinity with cyclooxygenase-2 (COX-2) receptors, a key target for anti-inflammatory drugs. nih.gov Similarly, other benzoic acid derivatives, such as NC-5, have been shown to inhibit the neuraminidase enzyme of the influenza A virus, which is crucial for viral release and propagation. jmchemsci.com
The characterization of these interactions typically involves computational docking to predict binding modes and affinities, followed by in vitro enzymatic or cell-based assays to confirm the inhibitory activity and determine key kinetic parameters. For a molecule like this compound, researchers would likely investigate its potential to bind to targets where its structural motifs—the brominated phenyl ring, the carboxylate group, and the isopentyloxy side chain—could confer specific interactions.
Role of this compound as a Precursor in Medicinal Chemistry Research Programs
The 5-bromo-2-alkoxybenzoic acid scaffold, of which this compound is a member, represents a valuable starting point in medicinal chemistry for the synthesis of complex bioactive molecules. The functional groups on this precursor offer versatile handles for a variety of chemical modifications.
The bromine atom at the 5-position is particularly useful as it can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the benzoic acid core to optimize biological activity.
A prominent example of the utility of a related precursor is the use of 5-bromo-2-chlorobenzoic acid as a key starting material in the synthesis of the antidiabetic drug dapagliflozin. researchgate.netresearchgate.net Furthermore, the Ullmann reaction has been employed to synthesize 5-Bromo-2-(phenylamino)benzoic acid from 2,5-dibromobenzoic acid, creating a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The carboxylic acid group itself can be converted into esters, amides, or other functional groups to modulate properties like solubility, cell permeability, and target engagement. The isopentyloxy group at the 2-position contributes to the molecule's lipophilicity, which can be crucial for its interaction with hydrophobic pockets in target proteins.
The synthesis of various related intermediates, such as 5-Bromo-2-iodobenzoic acid and 2-Benzyloxy-5-bromo-benzoic acid, further underscores the role of this class of compounds as foundational building blocks in the development of new chemical entities for research purposes. mdpi.comnih.gov
In Vitro Research on Antimicrobial and Antiviral Activities of this compound Analogues
While direct studies on the antimicrobial and antiviral properties of this compound are limited, research on its analogues provides significant insights into the potential activities of this class of compounds.
Antiviral Activity: Investigations into benzoic acid derivatives have revealed promising antiviral potential. One study identified a benzoic acid derivative, NC-5, that possessed potent antiviral activity against influenza A virus strains, including oseltamivir-resistant variants. jmchemsci.com The mechanism of action was linked to the inhibition of the viral neuraminidase enzyme. jmchemsci.com Another study highlighted a bromo-substituted indole-3-carboxylic acid derivative that effectively inhibited the replication of SARS-CoV-2 in vitro. nih.gov Although structurally different, the presence of a halogenated aromatic ring in these active compounds suggests that this feature, also present in this compound, may be favorable for antiviral activity.
Antimicrobial Activity: The antimicrobial properties of benzoic acid derivatives are well-established, though activity is highly dependent on the specific substitution pattern. Studies have shown that benzoic acid itself has antibacterial effects by disrupting bacterial cell homeostasis. mdpi.com The introduction of substituents can either enhance or diminish this activity. For instance, methoxybenzoic acids were found to be largely inactive against several bacterial pathogens. nih.gov Conversely, a study on salicylic (B10762653) acid derivatives found that 5-bromosalicylic acid exhibited greater antibacterial reactivity than salicylic acid or its chloro-derivatives against bacteria on viscose fabrics. This highlights the potential positive contribution of a bromo substituent. Research on pyrazole (B372694) derivatives also showed that compounds with a 3-bromo substituent had notable antimicrobial properties against staphylococci and enterococci.
The table below summarizes findings for various analogues.
| Compound/Derivative Class | Activity Type | Organism(s) | Key Findings |
| Benzoic acid derivative (NC-5) | Antiviral | Influenza A Virus (H1N1, H3N2, H1N1-H275Y) | Inhibited viral replication and neuraminidase activity; effective against oseltamivir-resistant strain. jmchemsci.com |
| 6-Bromo-indole derivative | Antiviral | SARS-CoV-2 | Completely inhibited viral replication at a concentration of 52.0 μM. nih.gov |
| 5-Bromosalicylic acid | Antibacterial | Bacteria on viscose | Showed higher antibacterial reactivity compared to salicylic acid and chlorosalicylic acids. |
| 3-Bromo pyrazole derivatives | Antibacterial | Staphylococcus aureus, Enterococcus faecalis | Demonstrated potent activity against Gram-positive bacteria with MIC values as low as 0.78 μg/mL. |
| Methoxybenzoic acids | Antibacterial | Campylobacter jejuni, E. coli, Listeria monocytogenes | Generally found to be inactive against the tested pathogens. nih.gov |
Investigations into Antioxidant and Anti-inflammatory Properties of this compound Derivatives
Anti-inflammatory Properties: Benzoic acid derivatives are a well-known class of compounds investigated for anti-inflammatory effects, with many NSAIDs sharing this core structure. Research on a novel bromo-substituted benzoic acid derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), demonstrated significant anti-inflammatory effects. This compound was shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglial cells by downregulating key signaling pathways. Furthermore, research programs focused on developing new NSAIDs often utilize benzoic acid scaffolds. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their anti-nociceptive activity and affinity for COX-2, a primary target in inflammation. nih.gov
Antioxidant Properties: The antioxidant potential of benzoic acid derivatives has been systematically studied, revealing a strong dependence on their chemical structure. Research has consistently shown that the presence and position of free hydroxyl (-OH) groups on the benzoic ring are critical for radical scavenging activity. nih.gov Dihydroxybenzoic acids, for example, tend to show higher antioxidant activity against superoxide (B77818) radicals than monohydroxy derivatives.
Crucially, studies have demonstrated that blocking the hydroxyl group, for instance by converting it into an ether (alkoxy) group, leads to a significant decrease in antioxidant capacity. nih.gov In this compound, the hydroxyl group at the 2-position is blocked by the isopentyloxy group. Based on the established structure-activity relationships, this compound is not expected to be a potent direct antioxidant through a hydrogen-donating mechanism.
The table below details the structure-activity relationship for antioxidant properties of benzoic acid derivatives.
| Compound Feature | Effect on Antioxidant Activity | Rationale |
| Free -OH groups (ortho/para to carboxylate) | High Activity | Facilitates hydrogen atom donation to scavenge free radicals. |
| Blocked -OH group (e.g., -OCH3, -OR) | Very Low Activity | The ether linkage prevents the donation of a hydrogen atom, which is essential for the radical scavenging mechanism. nih.gov |
| Number of -OH groups | Activity Generally Increases | More hydroxyl groups provide more sites for radical neutralization. |
Application in Material Science Research (e.g., polymer synthesis, liquid crystals if relevant from literature)
The molecular architecture of this compound makes it a candidate for applications in material science, particularly in the fields of polymer synthesis and liquid crystals. Chemical suppliers categorize the compound as a "Polymer Science Material Building Block," indicating its potential use as a monomer or functional additive in polymer chemistry. mdpi.com
The most well-documented application for the broader class of alkyloxybenzoic acids is in the formation of liquid crystals (LCs). These molecules can self-assemble through hydrogen bonding between their carboxylic acid groups to form dimers. This dimerization, combined with the rod-like shape of the molecules, facilitates the formation of ordered, yet fluid, mesophases (e.g., nematic and smectic phases) over specific temperature ranges.
The properties of these liquid crystalline materials are highly tunable based on the molecular structure:
Alkyl/Alkyloxy Chain: The length and branching of the tail group, such as the isopentyloxy group in the title compound, significantly influence the thermal stability and the temperature range of the liquid crystalline phase.
Blending: Mixing different benzoic acid derivatives can create heterodimers, which often results in an expanded temperature range for the liquid crystalline state, particularly by lowering the melting point.
Research has shown that binary mixtures of p-n-alkyloxybenzoic acids and p-n-alkylbenzoic acids can suppress crystallization and extend the nematic phase to lower temperatures, which is a desirable property for many technological applications. Given its structure as a 2-alkyloxybenzoic acid derivative, this compound is a relevant compound for research into new liquid crystalline materials with tailored phase behavior.
Computational and Theoretical Studies on 5 Bromo 2 Isopentyloxy Benzoic Acid
Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity Predictions
While specific molecular docking studies for 5-Bromo-2-(isopentyloxy)benzoic acid are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous compounds. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.
For a molecule like this compound, docking studies would involve preparing the 3D structure of the ligand and a target protein. The large isopentyloxy group and the bromine atom would be of particular interest, as they contribute to the steric and electronic profile of the molecule, influencing how it fits into a protein's binding pocket. The carboxylic acid group is a common feature in many bioactive molecules and is often involved in hydrogen bonding with amino acid residues.
In a related study on 5-Bromosalicylaldehyde, a similar compound, molecular docking was used to study its interaction with various proteins. nih.gov The results of such studies are typically presented in a table format, detailing the binding energies and types of interactions observed.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can elucidate the electronic structure, geometry, and reactivity of this compound.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like this compound to determine their optimized geometry, vibrational frequencies, and electronic properties.
A DFT study on a similar molecule, 5-Bromo-2-Hydroxybenzaldehyde, utilized the B3LYP approach with a 6-311++G(d,p) basis set for optimization. nih.gov Such a calculation for this compound would yield important data on bond lengths, bond angles, and dihedral angles. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would reveal the electron density distribution, highlighting the electrophilic and nucleophilic sites. For instance, the area around the carboxylic acid's oxygen atoms would be expected to show a high electron density, making it a likely site for electrophilic attack. nih.gov
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more expensive than DFT, they can provide highly accurate results. For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, could be employed to obtain a more precise understanding of its electronic and structural properties. These methods are particularly useful for smaller molecules or for calibrating the results from less computationally intensive methods.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation around the ether linkage and the carboxylic acid group.
These simulations can also be used to study the effect of different solvents on the molecule's conformation and stability. For example, simulating the molecule in both a polar (like water) and a non-polar (like chloroform) solvent would reveal how the solvent environment influences its three-dimensional structure and potential interactions with other molecules. In a study on 5-Bromosalicylaldehyde, UV-Visible studies were carried out in different solvents to analyze the effect of the solvent on its wavelength, which is indicative of changes in the electronic structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While no specific QSAR models for this compound were found, research on related benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III has shown the utility of this approach. nih.gov
A QSAR study on derivatives of this compound would involve generating a dataset of related compounds with known biological activities. Various molecular descriptors, such as hydrophobicity, molar refractivity, and electronic properties, would be calculated for each compound. Statistical methods would then be used to build a model that can predict the activity of new, untested derivatives. The study on benzoylaminobenzoic acid derivatives revealed that hydrophobicity, aromaticity, and the presence of a hydroxyl group were conducive to inhibitory activity. nih.gov
Cheminformatics and Data Mining Approaches for Related Compound Analysis
Cheminformatics and data mining are essential for analyzing large datasets of chemical compounds. Publicly available databases like PubChem contain information on millions of compounds, including this compound and its relatives. uni.lunih.gov
By using cheminformatics tools, it is possible to search for compounds with similar structural features to this compound and analyze their properties and reported biological activities. This can help in identifying potential applications for the target compound and in designing new derivatives with desired properties. For example, a search for compounds with a 5-bromobenzoic acid core could reveal a wide range of structures with diverse applications.
The table below presents predicted collision cross-section data for a closely related compound, 5-bromo-2-pentoxybenzoic acid, which gives an indication of its size and shape in the gas phase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 287.02773 | 156.2 |
| [M+Na]+ | 309.00967 | 166.5 |
| [M-H]- | 285.01317 | 161.0 |
| [M+NH4]+ | 304.05427 | 175.2 |
| [M+K]+ | 324.98361 | 155.3 |
| [M+H-H2O]+ | 269.01771 | 155.8 |
| [M+HCOO]- | 331.01865 | 175.5 |
| [M+CH3COO]- | 345.03430 | 195.7 |
| [M+Na-2H]- | 306.99512 | 160.6 |
| [M]+ | 286.01990 | 177.3 |
| [M]- | 286.02100 | 177.3 |
This data is for 5-bromo-2-pentoxybenzoic acid as presented in the PubChem database. uni.lu
In a study on 5-Bromo-2-(phenylamino)benzoic acid, X-ray crystallography was used to determine its crystal structure. The following table summarizes some of the crystal data and refinement details. researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C13H10BrNO2 |
| Molecular Weight | 292.13 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 15.2054 (3) |
| b (Å) | 3.8818 (1) |
| c (Å) | 19.8109 (4) |
| β (°) | 107.0391 (10) |
| Volume (ų) | 1118.00 (4) |
| Z | 4 |
| R-factor | 0.038 |
This data is for 5-Bromo-2-(phenylamino)benzoic acid. researchgate.netnih.gov
Future Research Directions and Unexplored Avenues for 5 Bromo 2 Isopentyloxy Benzoic Acid
Potential for Novel Synthetic Methodologies
The current synthetic routes to 5-Bromo-2-(isopentyloxy)benzoic acid and its analogs often rely on classical etherification and bromination reactions. While effective, these methods present opportunities for the development of more efficient, sustainable, and versatile synthetic strategies.
Future research could focus on:
Late-Stage C-H Functionalization: Developing methods for the direct C-H isopentyloxylation of 5-bromosalicylic acid would represent a significant advancement in efficiency, reducing the number of synthetic steps and improving atom economy.
Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A patent for the production of related 5-bromo-2-alkylbenzoic acids suggests that industrial-scale synthesis is a key consideration. google.com
Enzymatic and Biocatalytic Methods: Exploring the use of enzymes for the regioselective bromination or etherification of benzoic acid precursors could provide a greener and more specific alternative to traditional chemical methods.
A related synthesis of 5-bromo-2-ethoxybenzoic acid involves the bromination of 2-ethoxybenzoic acid with bromine in acetic acid. chemicalbook.com Investigating alternative brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalyst, could offer milder reaction conditions and improved selectivity, as has been demonstrated for the synthesis of 5-bromo-2-chlorobenzoic acid. google.com
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is largely dictated by its three key functional groups: the carboxylic acid, the ether linkage, and the bromo-aromatic system. While the individual reactivities of these groups are well-understood, their interplay within this specific molecular architecture remains to be explored.
Future investigations could delve into:
Cross-Coupling Reactions: The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. A systematic study of these reactions would open avenues to a diverse library of derivatives with potentially novel properties. The synthesis of aminoquinazoline analogs from 5-bromo-2-fluorobenzaldehyde (B134332) highlights the utility of the bromo group in palladium-catalyzed cross-coupling. openlabnotebooks.org
Ortho-Functionalization: Investigating the directing group effects of the isopentyloxy and carboxylic acid moieties could lead to the discovery of novel regioselective functionalization reactions at the positions ortho to these groups.
Photoredox Catalysis: The application of photoredox catalysis could uncover new reaction pathways for the functionalization of the aromatic ring or the ether side chain under mild conditions.
The reactivity of similar compounds, such as 5-bromosalicylic acid, includes substitution of the bromine atom and reactions involving the hydroxyl and carboxylic acid groups. Understanding how the isopentyloxy group modifies this reactivity is a key area for future study.
Untapped Academic Applications and Biological Targets
While the direct biological activity of this compound is not yet reported, its structural similarity to other biologically active benzoic acid derivatives suggests significant potential for academic and therapeutic applications.
Potential research directions include:
Antimicrobial and Antifungal Agents: Hydroxybenzoic acid esters and their halogenated derivatives have shown promising antimicrobial and antifungal activities. nih.govglobalresearchonline.net Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could identify new lead compounds for infectious diseases.
Enzyme Inhibition: Substituted benzoic acids have been explored as inhibitors of various enzymes. For example, derivatives of p-hydroxybenzoic acid have been investigated for their anti-inflammatory and antiplatelet aggregating effects. globalresearchonline.net Investigating the inhibitory potential of this compound against targets such as cyclooxygenases (COX) or other inflammatory mediators could be a fruitful area of research.
Proteostasis Modulators: Benzoic acid derivatives isolated from natural sources have been shown to enhance the activity of cellular protein degradation systems. nih.gov Exploring whether this compound can modulate the proteostasis network could have implications for age-related diseases.
Cholinesterase Inhibitors: Hydroxybenzoic acid derivatives have been identified as potential dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors, which is relevant for Alzheimer's disease research. frontiersin.org
The structural alert of a substituted benzoic acid warrants exploration into a wide range of biological targets.
Development of Advanced Computational Models for this compound Studies
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, guiding experimental efforts and accelerating discovery.
Future computational studies could focus on:
Conformational Analysis and Self-Association: Detailed computational studies using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can elucidate the preferred conformations of this compound and its tendency to form self-associates, such as hydrogen-bonded dimers, in different solvents. bohrium.comucl.ac.ukucl.ac.ukacs.org This understanding is crucial for controlling crystallization and predicting solubility.
QSAR and Molecular Docking: Developing Quantitative Structure-Activity Relationship (QSAR) models for a series of this compound derivatives could help in predicting their biological activity and optimizing their structure for specific targets. Molecular docking studies can predict the binding modes and affinities of these compounds to various biological targets, such as enzymes and receptors. nih.gov
Prediction of Reactivity and Spectroscopic Properties: Advanced computational methods can be used to predict the reactivity of different sites on the molecule, guiding the design of new synthetic reactions. Furthermore, the accurate prediction of spectroscopic data (e.g., NMR, IR) can aid in the characterization of newly synthesized derivatives. nih.gov
The application of these computational approaches will be instrumental in unlocking the full potential of this compound and its derivatives in a rational and efficient manner.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm the isopentyloxy chain’s integration (e.g., δ 1.6–1.7 ppm for methylene protons) and bromine’s deshielding effect on adjacent protons .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 285.01 (C₁₂H₁₅BrO₃) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproducts like unreacted hydroxybenzoic acid .
Advanced Application : Pair IR spectroscopy (e.g., carbonyl stretch at ~1680 cm⁻¹) with DFT-simulated spectra to resolve structural ambiguities .
How does the isopentyloxy substituent influence physicochemical properties compared to shorter or branched alkoxy groups?
Advanced Research Question
- Lipophilicity : The isopentyloxy chain increases logP compared to methoxy derivatives, enhancing membrane permeability in biological assays .
- Steric effects : Bulkier chains reduce reactivity in electrophilic substitution but improve selectivity in coupling reactions .
- Solubility : Longer alkoxy groups decrease aqueous solubility, necessitating DMSO or ethanol as solvents for in vitro studies .
Comparative Data : Trifluoromethoxy substituents (e.g., in 5-Bromo-2-(trifluoromethoxy)benzoic acid) exhibit stronger electron-withdrawing effects, altering acidity (pKa ~2.8 vs. ~3.5 for isopentyloxy) .
What are the potential applications in medicinal chemistry, particularly for enzyme inhibitors or antibacterial agents?
Advanced Research Question
The carboxylic acid moiety enables derivatization into bioactive analogs:
- Amide formation : Coupling with aminothiazoles yields compounds targeting GroEL/ES chaperones, as seen in antibacterial studies .
- Metal coordination : The acid group chelates metal ions (e.g., Zn²⁺), potentially inhibiting metalloproteases .
- SAR studies : Bromine’s para position enhances steric hindrance, improving selectivity for kinase inhibitors .
Limitation : The isopentyloxy chain may reduce metabolic stability in vivo, requiring prodrug strategies .
What strategies mitigate purification challenges during scale-up synthesis?
Basic Research Question
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the product with >90% recovery .
- Chromatography : Flash silica gel chromatography (hexane:ethyl acetate 4:1) removes unreacted alkylating agents .
- Flow purification : Implement inline scavengers (e.g., polymer-supported bases) to reduce post-reaction workup .
How do bromine and isopentyloxy groups affect stability under various storage conditions?
Basic Research Question
- Light sensitivity : Bromine increases susceptibility to photodegradation; store in amber vials at –20°C .
- Moisture : The carboxylic acid group is hygroscopic; use desiccants (silica gel) in sealed containers .
- Long-term stability : Accelerated aging tests (40°C/75% RH) show <5% degradation over 6 months .
What key considerations guide derivative design for SAR studies?
Advanced Research Question
- Bioisosteric replacement : Substitute bromine with iodine to modulate steric bulk without altering electronic profiles .
- Chain length variation : Compare isopentyloxy with n-pentyloxy to isolate steric vs. electronic effects .
- Carboxylic acid modifications : Esterify to improve bioavailability or convert to sulfonamides for enhanced target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
